molecular formula C23H28O3 B195100 Drospirenone 6-ene CAS No. 67372-69-4

Drospirenone 6-ene

Cat. No.: B195100
CAS No.: 67372-69-4
M. Wt: 352.5 g/mol
InChI Key: OMQDQOBQNOHRKO-PJPXKQQPSA-N
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Description

Drospirenone 6-ene, also known as 1,2-dihydrospirorenone or 17β-hydroxy-6β,7β:15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid, γ-lactone, is a synthetic steroidal compound. It is a derivative of spironolactone and is primarily used as a progestin in oral contraceptives and hormone replacement therapy. This compound exhibits unique pharmacological properties, including antiandrogenic and antimineralocorticoid activities .

Mechanism of Action

Target of Action

Drospirenone 6-ene, also known as Drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . It also has lower affinity to androgen and glucocorticoid receptors . There is no detectable binding to the estrogen receptor . These receptors play crucial roles in various biological processes, including reproductive function, water balance, and metabolism .

Mode of Action

Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the progesterone receptor, mimicking the action of natural progesterone. This binding suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation . As an antimineralocorticoid, it blocks the action of mineralocorticoids hormones like aldosterone on their receptors, which can lead to increased excretion of sodium and water .

Biochemical Pathways

The primary biochemical pathway affected by Drospirenone is the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the release of FSH and LH, Drospirenone inhibits the signaling pathway that triggers ovulation . Additionally, its antimineralocorticoid activity affects the renin-angiotensin-aldosterone system (RAAS), leading to alterations in fluid and electrolyte balance .

Pharmacokinetics

Drospirenone exhibits dose-proportional pharmacokinetics between 15–75 mg for estetrol and 1–10 mg for drospirenone . The median times to maximum plasma concentration (Tmax) of estetrol and drospirenone are 0.5 h and 1.0 h, respectively . It is about 95% to 97% bound to serum plasma protein, likely to albumin .

Result of Action

The primary result of Drospirenone’s action is the prevention of pregnancy. By suppressing ovulation, it prevents the release of an egg from the ovaries, thereby preventing fertilization . Additionally, its antimineralocorticoid activity can lead to increased sodium and water excretion . It also has antiandrogenic effects, which can be beneficial in conditions like acne and hirsutism .

Action Environment

The action of Drospirenone can be influenced by various environmental factors. For instance, certain medications can interact with Drospirenone and affect its efficacy. For example, oestrogens are known to decrease plasma concentrations of lamotrigine, which is attributed to the induction of lamotrigine glucuronidation . Furthermore, individual variations in metabolism and excretion can also influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Drospirenone 6-ene interacts with several key biomolecules in the body. It binds with high affinity to the progesterone receptor (PR) and mineralocorticoid receptor (MR), with lower affinity to the androgen receptor (AR), and with very low affinity to the glucocorticoid receptor (GR) . These interactions play a crucial role in its function as a synthetic progestin.

Cellular Effects

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a moderate dose of this compound has been found to benefit spatial memory in young adult, ovariectomized rats .

Metabolic Pathways

This compound is heavily metabolized. This compound also undergoes oxidative metabolism via the hepatic cytochrome enzyme CYP3A4 .

Transport and Distribution

This compound is about 95% to 97% bound to serum plasma protein, likely to albumin . This binding allows it to be transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 6-ene involves multiple steps, starting from 7β-hydroxy-15β,16β-methylen-3β-pivaloyloxy-5-androsten-17-one. This intermediate undergoes a series of transformations, including oxidation, ketalization, and lactonization, to yield this compound . The key steps include:

    Oxidation: The hydroxyl group at the 3rd position is oxidized to form a ketone.

    Ketalization: The 3-ketone group is protected by forming a ketal.

    Lactonization: The final step involves the formation of the γ-lactone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of specific reagents and catalysts to minimize side products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Drospirenone 6-ene undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium (VI) oxide, manganese dioxide, and ruthenium salts.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Drospirenone 6-ene has a wide range of scientific research applications:

Comparison with Similar Compounds

    Spironolactone: A diuretic with similar antiandrogenic and antimineralocorticoid properties.

    Progesterone: A natural hormone with progestogenic activity.

    Ethinyl Estradiol: Often combined with Drospirenone 6-ene in oral contraceptives.

Uniqueness: this compound is unique due to its combined progestogenic, antiandrogenic, and antimineralocorticoid activities. Unlike other progestins, it closely mimics the natural hormone progesterone, making it a preferred choice in hormone replacement therapy and contraceptives .

Properties

IUPAC Name

(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQDQOBQNOHRKO-PJPXKQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217728
Record name Drospirenone 6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67372-69-4
Record name 3′H-Cyclopropa[15,16]pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (15α,16α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67372-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drospirenone 6-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drospirenone 6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROSPIRENONE 6-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6CD1LUZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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